molecular formula C17H16N2O2 B2398923 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide CAS No. 921838-79-1

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2398923
CAS No.: 921838-79-1
M. Wt: 280.327
InChI Key: AZJPGJUUZJKCTO-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features an indole nucleus, which is a common structural motif in many bioactive molecules.

Preparation Methods

The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-oxoindoline-5-amine under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-oxoindoline moiety, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-3-4-12(7-11(10)2)17(21)18-14-5-6-15-13(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPGJUUZJKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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